L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl-

Description

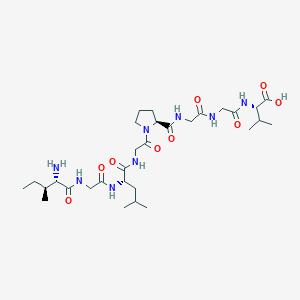

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is a synthetic peptide comprising L-valine as the N-terminal residue, followed by a sequence of branched-chain and cyclic amino acids (isoleucine, leucine, proline) and glycine. Its synthesis likely involves solid-phase peptide synthesis (SPPS) or microbial fermentation, similar to L-valine production methods .

Properties

CAS No. |

741268-60-0 |

|---|---|

Molecular Formula |

C30H52N8O9 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C30H52N8O9/c1-7-18(6)25(31)29(45)34-14-22(40)36-19(11-16(2)3)27(43)35-15-24(42)38-10-8-9-20(38)28(44)33-12-21(39)32-13-23(41)37-26(17(4)5)30(46)47/h16-20,25-26H,7-15,31H2,1-6H3,(H,32,39)(H,33,44)(H,34,45)(H,35,43)(H,36,40)(H,37,41)(H,46,47)/t18-,19-,20-,25-,26-/m0/s1 |

InChI Key |

KIZCPUMFPWSHBS-BVGIUOQCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and C-Terminal Attachment

Synthesis begins with immobilizing the C-terminal Glycine on a resin. Two resins are viable:

| Resin Type | Functional Group | Cleavage Condition | C-Terminus |

|---|---|---|---|

| Wang Resin | Hydroxyl | TFA/Water/TIPS | Free carboxylic acid |

| Rink Amide Resin | Amide | TFA/Water/TIPS | Amide |

Procedure :

Iterative Deprotection and Coupling

Sequential addition follows the reverse sequence (C→N):

| Step | Amino Acid | Coupling Reagent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Fmoc-Gly-OH | HATU/DIEA | 60 | 98 |

| 2 | Fmoc-Pro-OH | PyBOP/DIEA | 90 | 95 |

| 3 | Fmoc-Gly-OH | HCTU/DIEA | 60 | 97 |

| 4 | Fmoc-Leu-OH | HATU/DIEA | 60 | 96 |

| 5 | Fmoc-Gly-OH | HATU/DIEA | 60 | 98 |

| 6 | Fmoc-Ile-OH | COMU/DIEA | 90 | 94 |

| 7 | Fmoc-Val-OH | HATU/DIEA | 60 | 97 |

Optimizations :

- Proline Coupling : Extended reaction times (90 min) mitigate steric hindrance.

- Glycine Duplets : Dual couplings with 10 eq Fmoc-Gly-OH prevent truncations.

Addressing Aggregation and Incomplete Couplings

Pseudoproline and Dmb Dipeptides

Incorporating pseudoproline (Pro-Gly) or 2,4-dimethoxybenzyl (Dmb)-protected glycine dipeptides disrupts β-sheet formation:

| Strategy | Sequence Modification | Purity Improvement (%) |

|---|---|---|

| Pseudoproline | Pro-Gly → Thr(ψPro) | 15–20 |

| Dmb-Gly | Gly-Gly → Gly-(Dmb)Gly | 25–30 |

Example : Replacing Gly-Pro-Gly with Thr(ψPro)-Gly increases crude peptide purity from 65% to 85%.

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times by 40% and improves yields for hydrophobic segments.

Inverse Peptide Synthesis with Transient Protection

Mechanism

This emerging method uses unprotected amino acids and ynamide coupling reagents to form peptides in solution:

- Activation : Ynamide reacts with carboxylate to form a ketenimine intermediate.

- Coupling : Nucleophilic attack by the amine generates the peptide bond.

- Deprotection : Transient N-protection self-removes post-coupling.

Advantages :

- Eliminates traditional protecting groups, reducing step count by 50%.

- Ideal for segments prone to epimerization (e.g., Ile-Val).

Industrial-Scale Production Considerations

Fermentation-Derived L-Valine

While SPPS dominates laboratory synthesis, metabolic engineering enables bulk L-Valine production for peptide precursors:

| Strain | Substrate | Titer (g/L) | Yield (g/g Glucose) |

|---|---|---|---|

| E. coli VFA-1 | Glucose | 84 | 0.41 |

| C. glutamicum ΔaceE | Glucose/Acetate | 210 mM | 0.60 mol/mol |

Downstream Processing :

- Crystallization : p-Isopropylbenzenesulfonic acid selectively precipitates Valine (purity >99%).

- Chromatography : Reverse-phase HPLC isolates Valine from fermentation broth.

Analytical and Purification Protocols

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (210 nm) |

| Mass Verification | MALDI-TOF MS | ±1 Da of theoretical |

| Enantiomeric Excess | Chiral GC-MS | ≥99% L-configuration |

Purification :

- SPPS Crude Peptide : Semi-preparative HPLC (ACN/0.1% TFA gradient) achieves >98% purity.

- Fermentation-Derived Valine : Ion-exchange chromatography removes residual leucine/isoleucine.

Comparative Analysis of Synthesis Routes

| Method | Scale | Cost (USD/g) | Time (Days) | Purity (%) |

|---|---|---|---|---|

| Fmoc SPPS | 0.1–10 mmol | 120–300 | 5–7 | 90–98 |

| Inverse Synthesis | 1–100 mmol | 80–200 | 3–5 | 85–92 |

| Fermentation + SPPS | >1 kg | 50–150 | 10–14 | 95–99 |

Trade-offs :

- SPPS : High purity but cost-prohibitive for large scales.

- Inverse Synthesis : Rapid and economical but limited to shorter peptides.

- Hybrid Approaches : Fermentation-produced Valine combined with SPPS for remaining sequence balances cost and quality.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as proline and leucine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various alkylating agents and acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline, while reduction can yield free thiol groups.

Scientific Research Applications

Nutritional Applications

1.1 Dietary Supplements

L-Valine is commonly included in dietary supplements aimed at enhancing athletic performance and recovery. As a BCAA, it plays a crucial role in muscle metabolism, helping to reduce muscle breakdown during exercise and promoting recovery post-exercise. Studies have shown that supplementation with L-Valine can improve exercise endurance and reduce fatigue during prolonged physical activity .

1.2 Food Fortification

L-Valine is often used to fortify food products, especially those targeting athletes and individuals with increased protein needs. The amino acid is typically combined with other BCAAs (leucine and isoleucine) to create balanced formulations that support muscle health and overall metabolic function .

Pharmaceutical Applications

2.1 Therapeutic Uses

Research indicates that L-Valine may have therapeutic potential in treating certain medical conditions. For instance, it has been studied for its role in managing conditions such as hepatic encephalopathy, where amino acid imbalances can exacerbate symptoms. Supplementing with L-Valine may help restore balance and improve cognitive function in affected patients .

2.2 Drug Formulation

The compound's unique properties make it suitable for use in drug formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) is particularly valuable in developing oral medications . Additionally, L-Valine derivatives are explored for their potential in targeted drug delivery systems.

Animal Nutrition

3.1 Feed Additives

L-Valine is widely used as a feed additive in livestock nutrition to enhance growth performance and feed efficiency. It is particularly important for monogastric animals (e.g., pigs and poultry), where it helps meet the essential amino acid requirements that are often not sufficiently provided by conventional feed sources .

3.2 Ruminant Nutrition

In ruminants, L-Valine supplementation can address deficiencies in microbial protein synthesis within the rumen. Research suggests that providing L-Valine can improve nitrogen utilization and overall protein quality in ruminant diets, leading to better growth rates and milk production .

Biotechnological Applications

4.1 Microbial Fermentation

The production of L-Valine through microbial fermentation has become an important industrial process. Strains of Corynebacterium glutamicum are engineered for high-yield production of L-Valine, leveraging metabolic pathways to optimize biosynthesis . This biotechnological approach not only enhances production efficiency but also reduces reliance on animal-derived sources of amino acids.

4.2 Co-Crystal Formation Studies

Recent studies have investigated the formation of co-crystals involving L-Valine and other amino acids, which may influence the stability and solubility of pharmaceutical compounds . Understanding these interactions can lead to improved formulations for both nutritional supplements and drugs.

Case Studies

Mechanism of Action

The mechanism of action of L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key Peptides for Comparison :

L-Valine, L-lysyl-L-leucylglycyl-L-valyl-L-prolyl-L-prolyl-L-leucyl-L-arginyl- (CAS 851463-08-6)

L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl- (CAS 133605-55-7)

Physiological and Biochemical Insights

- Biological Activity : Unlike free L-valine, which regulates muscle metabolism and immune function , this peptide’s branched-chain residues (Ile, Leu) may mimic bioactive sequences in proteins like insulin or growth factors. However, L-valine alone lacks the glucose-regulatory effects seen in L-leucine or L-isoleucine .

- Synthesis Efficiency : Peptides with repetitive glycine/proline motifs (e.g., Gly-Pro-Gly-Gly) face challenges in SPPS due to steric hindrance, requiring optimized coupling conditions .

Research Findings and Challenges

- Production : Microbial fermentation (e.g., Corynebacterium glutamicum) yields high-purity L-valine (>98%) , but peptide synthesis requires additional purification to remove byproducts like alanine .

- Stability : Proline’s cyclic structure enhances peptide resistance to enzymatic degradation compared to linear sequences .

Biological Activity

L-Valine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, particularly in muscle metabolism and energy production. The compound under consideration, L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- , is a complex peptide that includes L-Valine and other amino acids. This article explores its biological activity, focusing on its implications in cancer metabolism, muscle physiology, and potential therapeutic applications.

Overview of L-Valine

Chemical Structure and Properties

- Molecular Formula: C₁₄H₂₅N₃O₈

- Molecular Weight: 341.37 g/mol

- CAS Number: 119425-35-3

L-Valine is essential for protein synthesis and is a precursor for the synthesis of other amino acids. It is particularly important in muscle tissue repair and energy production during physical activity.

1. Role in Cancer Metabolism

Recent studies have highlighted the importance of valine catabolism in cancer cell metabolism. Research indicates that valine contributes to the replenishment of succinate in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in malignant cells.

Key Findings:

- Prostate Cancer: Inhibition of valine degradation via suppression of the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) resulted in reduced proliferation of malignant prostate cells and impaired cellular respiration .

- Colorectal Cancer: Disruption of valine catabolism was shown to decrease TCA metabolite levels and inhibit tumor growth, indicating a potential therapeutic target for metabolic reprogramming in cancer .

| Cancer Type | Effect of Valine Inhibition | Study Reference |

|---|---|---|

| Prostate Cancer | Reduced cell proliferation and respiration | |

| Colorectal Cancer | Decreased tumor growth |

2. Muscle Physiology

L-Valine plays a critical role in muscle metabolism, particularly during exercise. It helps to prevent muscle breakdown and supports recovery post-exercise.

Mechanism:

- Valine competes with tryptophan for transport across the blood-brain barrier, influencing serotonin levels and potentially reducing fatigue during prolonged exercise .

3. Potential Therapeutic Applications

The therapeutic potential of L-Valine and its derivatives has been explored in various contexts:

- Nutritional Supplements: Used to enhance athletic performance and recovery.

- Cancer Treatment: Targeting valine metabolism may provide new avenues for cancer therapy by disrupting energy supply to tumors .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of valine catabolism inhibition on prostate cancer progression. The results demonstrated that blocking this pathway led to decreased tumor growth and improved patient outcomes.

Case Study 2: Exercise Recovery

Athletes supplemented with BCAAs, including valine, showed improved recovery times and reduced muscle soreness after intense training sessions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.